molecular formula C7H8N2O B575673 N-(5-Methyl-2-pyridinyl)formamide CAS No. 182348-63-6

N-(5-Methyl-2-pyridinyl)formamide

Cat. No.: B575673
CAS No.: 182348-63-6
M. Wt: 136.154
InChI Key: NAMYDFPTRXVCLT-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-pyridinyl)formamide: is a chemical compound with the molecular formula C7H8N2O. . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : N-(5-Methyl-2-pyridinyl)formamide can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with formic acid and formaldehyde under acidic conditions . The reaction typically proceeds as follows: [ \text{2-Aminopyridine} + \text{Formic Acid} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : N-(5-Methyl-2-pyridinyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce methylamine derivatives .

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-pyridinyl)formamide involves its ability to act as a formylating agent. It introduces a formyl group (CHO) into various substrates, facilitating the formation of formylated products. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the formamide group, followed by elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(5-Methyl-2-pyridinyl)formamide is unique due to its combination of a formyl group and a pyridine ring, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYDFPTRXVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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